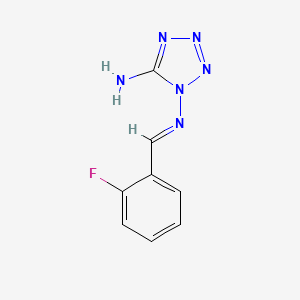

![molecular formula C9H7N5 B5511795 [4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile derivatives often involves the reaction of azidophenyl phenylselenides with α-keto nitriles, using solvents like DMSO in the presence of catalytic amounts of a base such as Et2NH. These reactions yield compounds in high efficiency and are a cornerstone in the chemical diversification of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which can further undergo cycloaddition protocols to afford bifunctional hybrids containing triazole and tetrazole systems (Savegnago et al., 2016).

Molecular Structure Analysis

The molecular structure of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile and its derivatives can be characterized by various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR spectra. Single crystals grown in acetonitrile and the structure confirmed by X-ray diffraction allow for detailed analysis of geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analyses, providing insights into the molecule's electronic properties and reactivity (Zhou et al., 2021).

Chemical Reactions and Properties

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including nucleophilic substitution reactions with C-nucleophiles, leading to the formation of new naphthostyryl derivatives. These reactions are pivotal for the synthesis of compounds with broad biological activities and for the study of reaction mechanisms and kinetics in different solvents (Dyachenko et al., 2014).

Physical Properties Analysis

The physical properties of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile derivatives, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. The addition reactions with solvents like ethanol can significantly influence these properties by modifying the molecule's electronic environment and intermolecular interactions (Caram et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are profoundly affected by the tetrazole and nitrile groups in [4-(1H-tetrazol-1-yl)phenyl]acetonitrile. These groups enable the molecule to participate in a variety of chemical reactions, making it a versatile precursor for synthesizing compounds with potential antioxidant, antimicrobial, and antitumor activities (Savegnago et al., 2016); (Zhou et al., 2021).

科学的研究の応用

Chromatographic Applications

A study on the effect of organic solvent composition on buffered HPLC mobile phases highlights the importance of understanding how solvents like acetonitrile affect the pH of mobile phases and the pKa of analytes, crucial for optimizing chromatographic conditions in research involving compounds like "[4-(1H-tetrazol-1-yl)phenyl]acetonitrile" (Subirats, Rosés, & Bosch, 2007). This knowledge is fundamental for the accurate analysis and separation of complex mixtures in pharmaceutical and chemical research.

Pharmacological Aspects

While excluding direct drug use and dosage information, it's worth noting the broader context of tetrazole derivatives in medicinal chemistry . Tetrazole moieties, similar to the one in "[4-(1H-tetrazol-1-yl)phenyl]acetonitrile," are highlighted for their extensive biological properties, such as antitubercular, anticancer, antimalarial, and anti-inflammatory activities. These compounds, due to their bioisosteric resemblance to carboxylic acids, offer potential in drug development for enhancing lipophilicity and bioavailability while reducing side effects (Patowary, Deka, & Bharali, 2021).

Environmental and Analytical Chemistry

Research on environmental protection through adsorptive elimination of pharmaceuticals from water showcases the relevance of understanding compounds like "[4-(1H-tetrazol-1-yl)phenyl]acetonitrile" in environmental sciences. This research emphasizes the need for effective removal strategies for pharmaceutical contaminants, aligning with studies on the adsorption capabilities of various materials (Igwegbe et al., 2021).

作用機序

The mechanism of action of tetrazole derivatives is largely dependent on their specific structure and the biological target they interact with. For example, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

将来の方向性

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This makes them promising candidates for the development of new drugs and therapies. Future research will likely focus on exploring these properties further and developing new synthetic methods for tetrazole derivatives .

特性

IUPAC Name |

2-[4-(tetrazol-1-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-6-5-8-1-3-9(4-2-8)14-7-11-12-13-14/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSMAJGWRWEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)